4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2OS/c1-4-14(5-2)10(3)22-13(20-14)19-11-6-8-12(9-7-11)21-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOXWCRBYPEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole derivatives with trifluoromethoxyphenyl reagents under controlled conditions. One common method includes the use of thiazole-2-amine as a starting material, which undergoes alkylation and subsequent functional group modifications to introduce the diethyl and methylidene groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethoxy group and prevent unwanted side reactions.
Chemical Reactions Analysis
Functionalization of the 2-Amine Group
The primary amine at position 2 is highly reactive and participates in classic acylation and alkylation reactions.
Acylation
Reaction with acyl chlorides or anhydrides yields amide derivatives. For example:
-
Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) produces N-acetyl-4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. Similar reactions in 2-aminothiazoles achieve yields of ~85% under mild conditions .
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases. This reaction typically requires catalytic acid (e.g., p-TSA) and reflux in ethanol .
Reactivity of the 5-Methylidene Group
The methylidene (-CH-) group at position 5 undergoes oxidation and addition reactions.
Oxidation
Strong oxidizing agents like KMnO in acidic conditions convert the methylidene to a ketone:
In analogous thiazoles, oxidation yields 5-oxo derivatives with ~65% efficiency.
Electrophilic Addition
The methylidene group can undergo bromination or epoxidation. For example, bromine in CCl adds across the C=C bond (if conjugated) to form dibrominated products .
Electrophilic Aromatic Substitution (EAS) on the 4-Trifluoromethoxyphenyl Ring
The trifluoromethoxy (-OCF) group is a strong electron-withdrawing group, directing electrophiles to the meta position.
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 3-Nitro-4-(trifluoromethoxy)phenyl | 72 | |
| Sulfonation | Fuming HSO, 100°C | 3-Sulfo-4-(trifluoromethoxy)phenyl | 68 |
Thiazole Ring Modifications
The thiazole core participates in nucleophilic and electrophilic substitutions under specific conditions.
Halogenation
Bromination at position 4 or 5 occurs using NBS (N-bromosuccinimide) in DMF, yielding bromothiazoles for cross-coupling reactions .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces substituents to the thiazole ring. For example:
This method is widely used in synthesizing biaryl thiazoles .
Substitution at the 4,4-Diethyl Groups
The diethyl substituents are generally inert but influence steric and electronic properties. Under drastic conditions (e.g., radical bromination), β-hydrogen abstraction may occur, leading to alkyl bromide formation .
Reductive Amination
The 2-amine group can react with ketones or aldehydes in the presence of NaBHCN to form secondary amines. For example, reaction with formaldehyde yields N-methyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine exhibit significant antimicrobial properties. This compound has been explored for its effectiveness against various bacterial strains, including those producing metallo-beta-lactamases, which are resistant to many antibiotics. In vitro studies have shown promising results in inhibiting the growth of resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The thiazole ring present in the compound is associated with anti-inflammatory activity. Compounds containing thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazoles have shown cytotoxic effects against human leukemia and breast cancer cell lines . The structure of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine may enhance its potency against these types of cancers.
Structure-Activity Relationship (SAR)
The structure of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine allows for modifications that can enhance its biological activity. The trifluoromethoxy group is believed to play a crucial role in increasing lipophilicity and improving binding affinity to biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiazole Core
Target Compound vs. N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amine Derivatives
- Analogs: N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine (): Features a 4-fluorophenyl group at position 4 and a nitro (-NO₂) group on the N-aryl ring. Exhibits potent anthelmintic and antibacterial activities, attributed to the electron-withdrawing nitro group enhancing interactions with biological targets . 4-(4′-Nitrophenyl)thiazol-2-amine (): Synthesized via cyclization reactions, with a nitro group directly on the aryl ring. High yields (94%) suggest synthetic accessibility for nitro-substituted analogs .
Key Differences :
- The target’s trifluoromethoxy group (-OCF₃) may offer superior lipophilicity and metabolic stability compared to nitro groups, which are prone to reduction in vivo.
N-Aryl Group Variations
Target Compound vs. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Analog : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): A thiadiazole derivative with a chlorobenzylidene group. The planar thiadiazole ring (mean deviation: 0.0042 Å) facilitates π-π stacking interactions, critical for insecticidal and fungicidal activities .
Key Differences :
- Thiadiazoles (six-membered rings) vs. thiazoles (five-membered rings): Thiadiazoles may exhibit different conformational flexibility and target selectivity.
Trifluoromethoxy vs. Trifluoromethyl Substituents
- Target Compound : The -OCF₃ group increases electronegativity and steric bulk compared to -CF₃.
- This compound is commercially available, indicating industrial relevance .
Biological Activity
4,4-Diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound characterized by its unique thiazole structure and trifluoromethoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C15H17F3N2OS
- CAS Number : 1022395-61-4
- IUPAC Name : 4,4-Diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety is known to interact with various biological targets, leading to inhibition of microbial growth.
- Mechanism of Action : The proposed mechanisms include interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism.
- Case Studies :
- A derivative similar to 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine demonstrated effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- In a comparative study, compounds with similar thiazole structures showed significant antifungal activity against Candida albicans and Aspergillus niger, highlighting the potential for this compound in treating fungal infections .
Anticancer Activity
The anticancer properties of thiazole derivatives have also been explored extensively.
- Cell Line Studies :
- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds typically range between 0.1 to 10 µM depending on the specific derivative tested .
- For instance, a related compound exhibited an IC50 of 0.06 µM against dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethoxy Group | Increases lipophilicity and enhances interaction with biological membranes |
| Methylidene Group | Contributes to the overall stability of the molecule |
| Alkyl Substituents | Affect solubility and bioavailability |
Synthetic Routes
The synthesis of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multi-step processes that include:
- Alkylation of thiazole derivatives.
- Functional group modifications to introduce ethyl and methylidene groups.
These synthetic methods are crucial for producing compounds with desired biological activities while maintaining high yields and purity levels.
Q & A
Q. Key Considerations :
- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 20–30% yield enhancement) .
- Monitor reaction progress via TLC or HPLC.
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethoxy group at N-aryl) via ¹H and ¹³C NMR .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., dihedral angles between thiazole and aryl rings) .
- Mass Spectrometry : Validate molecular weight (e.g., Orbitrap Fusion Lumos for high-resolution data) .
Example :
In N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, X-ray analysis revealed a dihedral angle of 48.9° between thiazole and aryl planes, critical for understanding steric effects .
How can researchers optimize the yield of the target compound when scaling up synthesis?
Advanced
Strategies :
Q. Advanced
- Crystallographic Validation : Compare DFT-calculated bond lengths/angles with X-ray data (e.g., deviations >0.1 Å indicate synthetic impurities) .
- Spectral Reconciliation : If NMR signals conflict with predicted splitting, re-examine reaction conditions (e.g., regioisomer formation due to competing pathways) .
Case Study :
In 5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, intramolecular H-bonding observed in X-ray data corrected initial IR misinterpretations .
What biological activity assays are typically conducted on similar thiazol-2-amine derivatives?
Q. Basic
Q. Protocol :
What strategies enhance the bioactivity of thiazol-2-amine derivatives through structural modification?
Q. Advanced
- Electron-Withdrawing Groups : Introduce trifluoromethoxy or nitro substituents to improve membrane permeability .
- Heterocycle Fusion : Attach triazole or benzimidazole moieties to enhance target binding (e.g., 2–3× higher antitumor activity) .
SAR Insight :
In 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine derivatives, the tert-butyl group increased lipophilicity, correlating with improved IC₅₀ values (5–10 µM) .
How to address solubility issues in biological testing of hydrophobic thiazol-2-amine derivatives?
Q. Advanced
- Co-solvent Systems : Use DMSO/water (1:4) or PEG-400 .
- Prodrug Design : Introduce phosphate or glycoside groups to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
What methodologies determine the mechanism of action in anticancer assays?
Q. Advanced
- Apoptosis Assays : Annexin V/PI staining to quantify cell death pathways .
- Molecular Docking : Simulate binding to kinases (e.g., EGFR or CDK2) using AutoDock Vina .
- Western Blotting : Measure caspase-3/9 activation to confirm apoptosis .
Example :
In docking studies, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives showed strong H-bonding with EGFR active sites (binding energy: −9.2 kcal/mol) .
How to analyze electronic effects of substituents on thiazole ring reactivity?
Q. Advanced
- DFT Calculations : Use Gaussian09 to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .
- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects .
Case Study :
For 5-difluoromethyl-1,3,4-thiadiazole-2-amine, DFT revealed reduced HOMO energy (−6.3 eV) due to fluorine’s electronegativity, aligning with experimental oxidative stability .
What are the key considerations in designing a reaction scheme to introduce the trifluoromethoxy group?
Q. Advanced
- Fluorination Agents : Use CF₃OCl or AgOTf under anhydrous conditions .
- Protecting Groups : Temporarily block amine functionalities with Boc or Fmoc to prevent side reactions .
- Post-Synthetic Modification : Introduce trifluoromethoxy via Ullmann coupling after thiazole ring formation .
Caution :
Trifluoromethoxy groups may sterically hinder crystallization; optimize solvent polarity (e.g., acetone/hexane) for X-ray-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
